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Compound of Interest

Compound Name:
4,5-Dimethyl-oxazole-2-carboxylic

acid

Cat. No.: B042283 Get Quote

A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral

data for 2,4,5-trisubstituted oxazoles is presented for researchers, scientists, and professionals

in drug development. This guide provides a comparative summary of spectral data, detailed

experimental protocols for compound synthesis and spectral acquisition, and a visual

representation of a general synthetic pathway.

Comparative NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are highly dependent on the electronic

environment of the nuclei. For 2,4,5-trisubstituted oxazoles, the nature of the substituents at

positions 2, 4, and 5 significantly influences the δ values of the oxazole ring protons and

carbons. The data presented below is compiled from various studies to provide a comparative

overview.

1H NMR Spectral Data
The oxazole ring itself does not have any protons in a 2,4,5-trisubstituted system. The proton

NMR data, therefore, pertains to the substituents attached to the ring. The following table

summarizes representative 1H NMR data for various 2,4,5-trisubstituted oxazoles.
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Substituent at
C2

Substituent at
C4

Substituent at
C5

Solvent

1H NMR
Chemical
Shifts (δ, ppm)
and Coupling
Constants (J,
Hz)

2-Fluorophenyl

2,3,4-

Trimethoxypheny

l

Thio-

benzothiazole
-

Data for specific

compounds can

be found in the

cited literature.[1]

Phenyl Phenyl Phenyl DMSO-d6

8.03−7.25 (m,

14H), 6.04 (d, J

= 7.8 Hz, 1H),

3.39 (d, J = 7.8

Hz, 1H)[2]

2-Methyl 5-Phenyl Diethyl malonate CDCl3

7.57 (d, J = 7.2

Hz, 2H), 7.45 (t,

J = 7.6 Hz, 2H),

7.39 (t, J = 7.2

Hz, 1H), 4.88 (s,

1H), 4.28–4.22

(m, 4H), 2.54 (s,

3H), 1.26 (t, J =

7.0 Hz, 6H)[3]

Phenyl Methyl Ethyl CDCl3

Data for specific

compounds can

be found in the

cited literature.[4]

Table 1: Representative 1H NMR Spectral Data for 2,4,5-Trisubstituted Oxazoles.

13C NMR Spectral Data
The 13C NMR chemical shifts of the oxazole ring carbons (C2, C4, and C5) are particularly

informative about the electronic effects of the substituents. Generally, the chemical shift of C2
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is the most downfield, followed by C5 and then C4.[5] Substituents can cause significant shifts

in these values.
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Substitu
ent at
C2

Substitu
ent at
C4

Substitu
ent at
C5

Solvent
C2 (δ,
ppm)

C4 (δ,
ppm)

C5 (δ,
ppm)

Other
Notable
Shifts
(δ, ppm)

2-

Fluoroph

enyl

2,3,4-

Trimetho

xyphenyl

Thio-

benzothi

azole

- - - -

Specific

data is

available

in the

source.

[1]

Phenyl Phenyl Phenyl
DMSO-

d6
157.9 142.6 146.5

139.9,

135.3,

129.2,

128.9,

128.7,

128.6,

128.3,

128.0,

127.7,

127.6,

127.0,

126.5,

125.5,

67.3[2]

2-Methyl 5-Phenyl Diethyl

malonate

CDCl3 160.3 127.9 148.4 166.9

(C=O),

128.9,

128.7,

127.7,

126.4,

62.1

(OCH2),

50.7

(CH),

14.1

(CH3),
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13.9

(CH3)[3]

Phenyl Methyl Ethyl CDCl3 159.1 131.9 143.4

129.6,

128.7,

127.8,

125.8,

11.3,

10.1[4]

Table 2: Representative 13C NMR Spectral Data for 2,4,5-Trisubstituted Oxazoles.

Experimental Protocols
The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through various methods. A

common approach involves the condensation and cyclization of α-dicarbonyl compounds with

amides or a tandem aza-Wittig/Michael/isomerization reaction.[2][4]

General Synthesis of 2,4,5-Trisubstituted Oxazoles via
Tandem Reaction
A one-pot synthesis can be performed starting from a vinyliminophosphorane and an acyl

chloride.[2]

Preparation of Vinyliminophosphorane: An appropriate azide is reacted with a

vinylphosphonium salt in a suitable solvent like dichloromethane (CH2Cl2) at room

temperature. The resulting vinyliminophosphorane is then isolated.

Tandem Reaction: The vinyliminophosphorane is dissolved in a solvent such as toluene. An

acyl chloride is added dropwise to the solution at room temperature.

Work-up and Purification: The reaction mixture is stirred for a specified time, after which the

solvent is removed under reduced pressure. The residue is then purified by column

chromatography on silica gel to yield the 2,4,5-trisubstituted oxazole.[2]

NMR Sample Preparation and Data Acquisition
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Sample Preparation: Approximately 5-10 mg of the purified 2,4,5-trisubstituted oxazole is

dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR

tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

1H NMR Spectroscopy: 1H NMR spectra are recorded on a spectrometer operating at a

frequency of 300-600 MHz. Standard parameters include a spectral width of 10-15 ppm, a

sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2

seconds.

13C NMR Spectroscopy: 13C NMR spectra are recorded on the same instrument at a

corresponding frequency (e.g., 75-150 MHz). Proton-decoupled spectra are typically

acquired to simplify the spectrum to single lines for each unique carbon atom. A larger

spectral width (e.g., 0-200 ppm) is used. Advanced techniques like DEPT (Distortionless

Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH2,

and CH3 groups.

Visualization of Synthetic Pathway
The following diagram illustrates a generalized synthetic route to 2,4,5-trisubstituted oxazoles.

Caption: A simplified workflow for the synthesis of 2,4,5-trisubstituted oxazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [1H and 13C NMR spectral data for 2,4,5-trisubstituted
oxazoles.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042283#1h-and-13c-nmr-spectral-data-for-2-4-5-
trisubstituted-oxazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b042283#1h-and-13c-nmr-spectral-data-for-2-4-5-trisubstituted-oxazoles
https://www.benchchem.com/product/b042283#1h-and-13c-nmr-spectral-data-for-2-4-5-trisubstituted-oxazoles
https://www.benchchem.com/product/b042283#1h-and-13c-nmr-spectral-data-for-2-4-5-trisubstituted-oxazoles
https://www.benchchem.com/product/b042283#1h-and-13c-nmr-spectral-data-for-2-4-5-trisubstituted-oxazoles
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b042283?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

